molecular formula C₁₆H₁₂F₆N₄O B1142280 Sitagliptin Deamino Impurity 2 CAS No. 1675201-14-5

Sitagliptin Deamino Impurity 2

Cat. No.: B1142280
CAS No.: 1675201-14-5
M. Wt: 390.28
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Sitagliptin Deamino Impurity 2, also known as this compound, is a useful research compound. Its molecular formula is C₁₆H₁₂F₆N₄O and its molecular weight is 390.28. The purity is usually 95%.
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Scientific Research Applications

Sitagliptin's Pharmacological Role

Sitagliptin is an orally administered dipeptidyl peptidase-4 (DPP-4) inhibitor, approved for managing type 2 diabetes mellitus. It improves glycemic control by inhibiting the enzyme DPP-4, which plays a role in the degradation of incretin hormones. These hormones, primarily GLP-1 and GIP, are involved in the regulation of glucose metabolism by enhancing insulin secretion and suppressing glucagon release in a glucose-dependent manner. Clinical trials have demonstrated the efficacy of Sitagliptin in lowering glycosylated hemoglobin (HbA1c) levels, with a generally well-tolerated profile and a low risk of hypoglycemia (Plosker, 2014; Dhillon, 2010).

Comparative Efficacy and Safety

Sitagliptin has been compared with other antidiabetic agents in its class, showing similar efficacy in glycemic control. It's particularly noted for its safety profile, being weight-neutral and carrying a minimal risk of hypoglycemia, making it a viable option for a broad spectrum of patients, including those with renal or cardiovascular concerns. These characteristics are backed by extensive clinical experience and trials, which also indicate its utility in combination therapies with other antihyperglycemic drugs (Scott, 2017).

Properties

IUPAC Name

1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)but-3-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F6N4O/c17-10-7-12(19)11(18)6-9(10)2-1-3-14(27)25-4-5-26-13(8-25)23-24-15(26)16(20,21)22/h1-2,6-7H,3-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLDAVCZELRQXFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC=CC3=CC(=C(C=C3F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.